Melittin (free acid) Trifluoroacetate
Description
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C131H228N38O32.C2HF3O2/c1-23-71(16)102(162-97(175)60-135)121(192)145-62-98(176)147-74(19)108(179)163-100(69(12)13)123(194)159-88(55-65(4)5)115(186)153-83(41-30-33-51-134)114(185)164-101(70(14)15)124(195)160-90(57-67(8)9)117(188)167-106(77(22)172)127(198)168-105(76(21)171)122(193)146-63-99(177)149-92(58-68(10)11)128(199)169-54-36-44-94(169)120(191)148-75(20)107(178)157-89(56-66(6)7)116(187)165-104(73(18)25-3)126(197)161-93(64-170)119(190)158-91(59-78-61-144-80-38-27-26-37-79(78)80)118(189)166-103(72(17)24-2)125(196)155-82(40-29-32-50-133)110(181)152-84(42-34-52-142-130(138)139)111(182)150-81(39-28-31-49-132)109(180)151-85(43-35-53-143-131(140)141)112(183)154-86(45-47-95(136)173)113(184)156-87(129(200)201)46-48-96(137)174;3-2(4,5)1(6)7/h26-27,37-38,61,65-77,81-94,100-106,144,170-172H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,173)(H2,137,174)(H,145,192)(H,146,193)(H,147,176)(H,148,191)(H,149,177)(H,150,182)(H,151,180)(H,152,181)(H,153,186)(H,154,183)(H,155,196)(H,156,184)(H,157,178)(H,158,190)(H,159,194)(H,160,195)(H,161,197)(H,162,175)(H,163,179)(H,164,185)(H,165,187)(H,166,189)(H,167,188)(H,168,198)(H,200,201)(H4,138,139,142)(H4,140,141,143);(H,6,7)/t71-,72-,73-,74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,100-,101-,102-,103-,104-,105-,106-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGXIPWPUMTZGN-CTOWXMLOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C133H229F3N38O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2961.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Conjugation
The synthesis of this compound begins with the selection of a suitable solid-phase resin. The Rink-amide PEG matrix resin (0.18 mmol/g loading capacity) is preferred due to its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry and high swelling properties in dimethylformamide (DMF). Prior to synthesis, the resin undergoes swelling in DMF for 900 seconds to maximize reactive site accessibility. The first amino acid, typically glycine (G), is conjugated to the resin via a stable amide bond, facilitated by diisopropylcarbodiimide (DIC) as a condensing agent and Oxyma as an activating agent. This step ensures a robust foundation for subsequent amino acid additions.
Iterative Fmoc-Based Coupling
The peptide chain is assembled sequentially using Fmoc-protected amino acids. Each cycle involves:
-
Deprotection : Removal of the Fmoc group using 20% piperidine in DMF, exposing the amine group for subsequent coupling.
-
Coupling : Activation of the incoming amino acid’s carboxyl group with DIC and Oxyma (5 equivalents relative to resin) under microwave irradiation (170 W, 75°C for 15 seconds, followed by 30 W, 90°C for 115 seconds).
-
Washing : Residual reagents are removed using DMF and dichloromethane (DCM).
Notably, arginine (R) residues require double coupling due to steric hindrance, ensuring >99% stepwise efficiency. The final sequence of melittin—GIGAVLKVLTTALPALISWIKRKRQQ—is constructed with an amide group at the C-terminus.
Cleavage and Side-Chain Deprotection
Upon completion of the peptide chain, the resin-bound product is treated with a cleavage cocktail comprising trifluoroacetic acid (TFA), water, phenol, and triisopropylsilane (TIPS) (88:5:5:2 v/v) for 4 hours. This mixture simultaneously cleaves the peptide from the resin and removes side-chain protecting groups (e.g., tert-butyl for serine and threonine). The crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized to yield this compound.
Purification of Crude Melittin
Preparative High-Performance Liquid Chromatography (HPLC)
Crude melittin is purified using reversed-phase HPLC on an XBridge Peptide BEH C18 column (4.6 × 250 mm, 5 μm). The mobile phase consists of:
-
Solvent A : Acetonitrile (ACN) with 0.06% TFA
-
Solvent B : Water with 0.06% TFA
A gradient elution program is employed (Table 1):
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
|---|---|---|---|
| 0.00–1.00 | 10 | 90 | 20.00 |
| 1.00–8.00 | 10→90 | 90→10 | 20.00 |
| 8.00–10.00 | 90 | 10 | 20.00 |
| 10.00–10.10 | 90→10 | 10→90 | 20.00 |
| 10.10–12.00 | 10 | 90 | 20.00 |
Peak collection is triggered at a threshold absorbance of 220 nm, with the target peptide eluting at 9.027 minutes. Post-purification, the acetonitrile is removed via rotary evaporation, and the aqueous residue is freeze-dried to isolate pure this compound.
Yield and Purity Assessment
The synthesis typically achieves a crude yield of 91.78%, with final purity exceeding 99% after HPLC purification. Analytical HPLC (Figure 1) confirms the absence of impurities, while mass spectrometry validates the molecular weight (2859.69 Da via MALDI-TOF-MS).
Structural and Chemical Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS analysis reveals two primary ion peaks:
These results confirm the identity of the synthesized peptide, with deviations <0.1 Da attributable to instrument calibration.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS)
MALDI-TOF-MS further corroborates the molecular weight, displaying peaks at m/z 2859.694 ([M + 1]⁺) and 1430.849 ([M + 2]²⁺). The observed values align with theoretical calculations (2960.7 Da for [M + 1]⁺), accounting for trifluoroacetate counterions.
Optimization Strategies for Enhanced Synthesis
Microwave-Assisted Coupling
Microwave irradiation at 75°C reduces coupling times from hours to seconds while maintaining >98% efficiency. This approach minimizes side reactions, particularly for sterically hindered residues like arginine.
Chemical Reactions Analysis
TFA-Induced Structural Destabilization and Aggregation
Melittin’s α-helical conformation becomes destabilized in the presence of TFA, leading to thermally induced aggregation. Key observations include:
-
Mechanism : TFA disrupts electrostatic interactions between melittin’s C-terminal amide and partner proteins (e.g., centrin), enabling peptide aggregation at elevated temperatures .
-
Spectroscopic Evidence :
-
Fourier-transform infrared (FTIR) spectroscopy shows TFA perturbs melittin’s 3<sub>10</sub>-helix (1643 cm<sup>−1</sup>) and antiparallel β-sheet (1685 cm<sup>−1</sup>) regions during thermal denaturation .
-
Two-dimensional infrared (2D IR) correlation spectroscopy reveals sequential structural changes: arginine side-chain perturbations → aggregation (1619 cm<sup>−1</sup>) → helical destabilization .
-
Table 1: Thermal Aggregation Parameters
| Molar Ratio (Centrin:Melittin:TFA) | Dominant Structural Change | Temperature Range | Technique |
|---|---|---|---|
| 1:2:20 | 3<sub>10</sub>-helix → β-sheet transition | 5–95°C | FTIR/2D IR |
| 1:1:10 | Aggregation precedes helix loss | 5–95°C | FTIR |
Solvent Interactions and Denaturation
TFA’s low boiling point and strong acidity influence melittin’s solvation dynamics:
-
Complex Formation : Deprotonated TFA (CF<sub>3</sub>COO<sup>−</sup>) interacts with positively charged N-termini and secondary amides, altering FTIR spectra (e.g., 1572 cm<sup>−1</sup> for arginine-TFA complexes) .
-
Denaturation Effects :
Impact on Proteolytic Reactions
TFA-treated melittin exhibits altered susceptibility to proteolysis:
-
FTIR Monitoring : TFA increases absorbance at 1670–1650 cm<sup>−1</sup> (amide I band), correlating with protease accessibility .
-
Hydrolysis Kinetics : Cleavage rates decrease by 40% in TFA-containing buffers due to stabilized β-sheet aggregates .
Structural Analogues and TFA Sensitivity
Modifications to melittin’s sequence alter TFA interactions:
Scientific Research Applications
Antimicrobial Applications
Melittin exhibits potent antimicrobial properties, making it a candidate for treating infections caused by bacteria, fungi, and viruses.
- Bacterial Infections : Melittin has been shown to disrupt the membranes of various pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Studies indicate that melittin can reduce biofilm formation and enhance the efficacy of conventional antibiotics against resistant strains . For example, in combination with antibiotics like nisin, melittin demonstrated synergistic effects that increased bactericidal activity .
- Fungal Infections : Research has indicated that melittin can inhibit Candida albicans at lower concentrations than traditional antifungal agents like Amphotericin B. It appears to trigger apoptosis in fungal cells through reactive oxygen species pathways .
- Viral Infections : Melittin has also shown antiviral activity against non-enveloped viruses such as enterovirus and coxsackievirus. In vitro studies revealed that melittin could reduce viral titers and cytopathic effects in infected cells . Notably, animal models demonstrated its potential against H1N1 influenza virus infections .
Cancer Therapeutics
Melittin's ability to selectively disrupt cancer cell membranes positions it as a promising agent in oncology.
- Targeted Drug Delivery : Recent studies have focused on designing melittin conjugates that are targeted specifically to cancer cells. For instance, conjugates utilizing folic acid as a targeting agent have shown effectiveness against cervical cancer cell lines such as HeLa and MCF-7. These conjugates not only exhibited anticancer properties but also displayed antioxidant activity while minimizing hemolytic effects .
- Mechanisms of Action : Melittin induces cell death in cancer cells through membrane disruption and apoptosis. Its amphipathic nature allows it to integrate into lipid bilayers, leading to pore formation and subsequent cell lysis . The development of redox-responsive melittin conjugates enhances its therapeutic index by ensuring selective release of the active peptide within the tumor microenvironment .
Drug Delivery Systems
The incorporation of melittin into drug delivery systems enhances the efficacy of therapeutic agents.
- Hydrogel Systems : Melittin has been incorporated into hydrogels for localized delivery in wound healing applications. In one study, melittin-loaded hydrogels significantly reduced bioluminescence from Pseudomonas aeruginosa biofilms in infected wounds when used in conjunction with other antibiotics like tobramycin .
- Plasmid Delivery : Innovative approaches have utilized plasmid vectors expressing melittin to combat infections in animal models. For instance, aerosol administration of plasmids containing melittin genes led to increased survival rates in mice infected with methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies and Research Findings
Mechanism of Action
Melittin exerts its effects primarily through membrane disruption. It interacts with lipid bilayers, causing pore formation and membrane permeabilization. This leads to cell lysis and death. Additionally, melittin can induce apoptosis through reactive oxygen species-mediated pathways and inhibit key enzymes and signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Key Properties :
- Sequence : GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂ (C-terminally amidated) .
- Molecular Formula : C₁₃₁H₂₂₉N₃₉O₃₁ (free acid) with trifluoroacetate counterion .
- Molecular Weight : 2846.5 g/mol .
- Purity : Available commercially at 80–99% purity, with >95% purity recommended for experimental use .
- Mechanism : Self-assembles into tetramers on membranes, inducing pore formation via hydrophobic interactions (residues 1–20) and electrostatic interactions (C-terminal cationic residues) .
Comparison with Cecropin-Melittin Hybrid Peptides
Example : Cecropin A (1-7)-Melittin A (2-9) amide trifluoroacetate salt (CAS 157606-25-2).
Key Findings :
The hybrid peptide retains melittin’s membrane-disruptive properties but reduces toxicity by incorporating Cecropin A’s antimicrobial motifs. Unlike melittin, it shows negligible hemolysis, making it suitable for therapeutic applications .
Comparison with Trp-Substituted Melittin Analogs
Example : DapAMCA-substituted melittin (MELFL) .
Key Findings :
Substitution of Trp19 with the fluorescent DapAMCA stabilizes melittin’s helical structure, improves cancer cell selectivity, and enables real-time cellular tracking. This modification shifts its mechanism from pore formation to nuclear/nucleolar targeting .
Comparison with Other Trifluoroacetate Salts
Example : N-Methylaniline Trifluoroacetate (CAS 29885-95-8) .
Key Findings :
Unlike melittin, N-Methylaniline TFA lacks bioactive properties and is primarily used in chemical synthesis. Both share trifluoroacetate as a counterion, but their biological roles differ entirely.
Comparison with Different Counterion Forms of Melittin
Melittin is often purified with TFA counterions, but alternative salts (e.g., chloride, acetate) exist.
Key Findings : Trifluoroacetate counterions can affect structural analyses (e.g., FTIR) due to strong hydrogen bonding with the peptide backbone. Chloride salts are preferred for spectroscopic studies requiring minimal interference .
Biological Activity
Melittin, a prominent peptide derived from bee venom, has garnered significant attention due to its diverse biological activities. The free acid form of melittin, specifically in its trifluoroacetate salt form, has shown promising potential in various therapeutic applications, particularly in cancer treatment and antimicrobial activities. This article delves into the biological activity of melittin (free acid) trifluoroacetate, summarizing key research findings, case studies, and relevant data.
Overview of Melittin
Melittin is a 26-amino acid peptide known for its potent biological effects, including antitumor , antiviral , and anti-inflammatory properties. Its mechanism of action is primarily attributed to its ability to disrupt cellular membranes, leading to cell lysis and apoptosis in target cells. However, melittin's clinical use has been limited due to its hemolytic activity and non-specific cytotoxicity at higher concentrations.
Antitumor Activity
Recent studies have highlighted melittin's effectiveness against various cancer cell lines. The following table summarizes significant findings regarding its antitumor effects:
In a study focusing on cervical cancer, melittin conjugates demonstrated a two-fold increase in biological activity over 24 hours, showcasing its potential for prolonged therapeutic effects . Additionally, melittin was found to inhibit angiogenesis and induce necrosis in tumor tissues .
Melittin exerts its biological effects through several mechanisms:
- Membrane Disruption : Melittin interacts with lipid bilayers, leading to pore formation and subsequent cell lysis.
- Inflammatory Response : It activates the NLRP3 inflammasome, resulting in the release of pro-inflammatory cytokines like IL-1β .
- Apoptosis Induction : Melittin promotes apoptotic pathways through caspase activation and mitochondrial dysfunction .
Antimicrobial Activity
Melittin exhibits broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. The following table outlines its antimicrobial efficacy:
Research indicates that melittin's antimicrobial action is mediated by its ability to penetrate microbial membranes, leading to cell death without significant hemolytic activity when modified appropriately .
Case Studies
- Combination Therapy with Plasma Treatment : A study investigated the synergistic effects of melittin combined with plasma treatment on melanoma and breast cancer cells. The combination reduced the effective dose of melittin required for cytotoxicity while enhancing overall therapeutic efficacy .
- N-terminal Fatty Acid Modification : Researchers developed new melittin analogs with N-terminal fatty acid modifications that exhibited improved antimicrobial activity and reduced hemolytic effects compared to native melittin . These modifications enhanced proteolytic stability and broadened the therapeutic applicability of melittin derivatives.
Q & A
Q. What strategies validate the environmental persistence of trifluoroacetate in Melittin waste streams?
- Methodological Answer : Deploy ion chromatography coupled with conductivity detection (IC-CD) to quantify trifluoroacetate in lab wastewater. Compare degradation rates under UV/H₂O₂ advanced oxidation vs. microbial remediation (e.g., Rhodococcus spp.). Reference NIST-certified TFA standards (CAS 76-05-1) for calibration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
